molecular formula C17H12BrN3S B11500740 1-(2-bromobenzyl)-2-(1,3-thiazol-5-yl)-1H-benzimidazole

1-(2-bromobenzyl)-2-(1,3-thiazol-5-yl)-1H-benzimidazole

Cat. No.: B11500740
M. Wt: 370.3 g/mol
InChI Key: FZAZDJFRCUJBCA-UHFFFAOYSA-N
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Description

1-[(2-BROMOPHENYL)METHYL]-2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOLE is a complex organic compound that features a benzodiazole core substituted with a bromophenylmethyl group and a thiazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-BROMOPHENYL)METHYL]-2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the reaction of α-haloketones with thioamides under acidic conditions .

The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives. The final step involves the coupling of the bromophenylmethyl group to the benzodiazole-thiazole intermediate using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for the Hantzsch synthesis and large-scale palladium-catalyzed coupling reactions. The choice of solvents, catalysts, and reaction conditions would be optimized for scalability and environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-[(2-BROMOPHENYL)METHYL]-2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[(2-BROMOPHENYL)METHYL]-2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOLE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[(2-BROMOPHENYL)METHYL]-2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOLE involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its antimicrobial or anticancer effects. The thiazole ring can interact with nucleic acids, proteins, and other biomolecules, altering their function and leading to the observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • **1-[(2-BROMOPHENYL)METHYL]-2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOLE shares structural similarities with other thiazole and benzodiazole derivatives, such as:

      2-(2-BROMOPHENYL)-1,3-BENZODIAZOLE: Lacks the thiazole ring.

      1-[(2-CHLOROPHENYL)METHYL]-2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOLE: Substitutes bromine with chlorine.

Uniqueness

The unique combination of the bromophenylmethyl group, thiazole ring, and benzodiazole core in 1-[(2-BROMOPHENYL)METHYL]-2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOLE provides it with distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H12BrN3S

Molecular Weight

370.3 g/mol

IUPAC Name

5-[1-[(2-bromophenyl)methyl]benzimidazol-2-yl]-1,3-thiazole

InChI

InChI=1S/C17H12BrN3S/c18-13-6-2-1-5-12(13)10-21-15-8-4-3-7-14(15)20-17(21)16-9-19-11-22-16/h1-9,11H,10H2

InChI Key

FZAZDJFRCUJBCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2C4=CN=CS4)Br

Origin of Product

United States

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